Methyl 2-bromo-1-methylcyclopropane-1-carboxylate
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Overview
Description
“Methyl 2-bromo-1-methylcyclopropane-1-carboxylate” is a chemical compound with the molecular formula C6H9BrO2 . It has a molecular weight of 193.04 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-1-methylcyclopropane-1-carboxylate” consists of a cyclopropane ring with a methyl group and a carboxylate group attached . The presence of the bromine atom indicates that it might be involved in various chemical reactions.Physical And Chemical Properties Analysis
“Methyl 2-bromo-1-methylcyclopropane-1-carboxylate” is a solid compound . Its exact boiling point and other physical properties are not specified in the sources I found .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized derivatives of cyclopropane and evaluated their biological activities, such as their roles as inhibitors for specific enzymes. For instance, bromophenol derivatives with a cyclopropyl moiety have been effective inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are significant for treating diseases like Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia (Boztaş et al., 2019).
Antinociceptive Activity
Certain cyclopropane derivatives have been shown to possess antinociceptive activity, indicating their potential for pain management without directly involving opioid pathways, hence offering a promising route for developing new analgesics (Kirillov et al., 2015).
Polymerization and Material Science
In material science, the radical homopolymerization of cyclopropane derivatives has been explored for creating polymers with specific properties. Such processes involve the opening of the cyclopropane ring, leading to polymers with unique thermal and physical characteristics, relevant for advanced materials development (Moszner et al., 2003).
Enzyme Inhibition for Agricultural Applications
Cyclopropane derivatives have been studied as enzyme inhibitors, with applications in agriculture. For example, the inhibition of 1-aminocyclopropane-1-carboxylate acid (ACC) oxidase by certain cyclopropane compounds could delay the senescence of harvested crops like broccoli, thus extending their shelf life and reducing food waste (Ma et al., 2009).
Future Directions
properties
IUPAC Name |
methyl 2-bromo-1-methylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-6(3-4(6)7)5(8)9-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHRBUGQFSFNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-1-methylcyclopropane-1-carboxylate | |
CAS RN |
104725-21-5 |
Source
|
Record name | methyl 2-bromo-1-methylcyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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